molecular formula C7H11FO B022314 3-Fluoro-4-methylhex-5-en-2-one CAS No. 102283-45-4

3-Fluoro-4-methylhex-5-en-2-one

Cat. No. B022314
M. Wt: 130.16 g/mol
InChI Key: LZKMXZLQIDECTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-methylhex-5-en-2-one is a synthetic chemical compound that belongs to the class of fluorinated ketones. It is also known as 3-fluoro-4-methyl-5-hexen-2-one, 3F-4MH, or FMK. This compound has been widely used in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-Fluoro-4-methylhex-5-en-2-one is not fully understood. However, it is believed to act as an electrophilic Michael acceptor, reacting with nucleophiles such as thiols and amines. This reaction leads to the formation of covalent adducts with the nucleophiles, which can alter the activity of enzymes and proteins.

Biochemical And Physiological Effects

3-Fluoro-4-methylhex-5-en-2-one has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including proteases, kinases, and phosphatases. Moreover, it has been shown to induce apoptosis in cancer cells and modulate the immune response.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Fluoro-4-methylhex-5-en-2-one in lab experiments include its high reactivity, selectivity, and versatility. It can be used as a probe for studying enzyme-catalyzed reactions and protein-ligand interactions. However, the limitations of using this compound include its potential toxicity and instability.

Future Directions

There are several future directions for the use of 3-Fluoro-4-methylhex-5-en-2-one in scientific research. One potential application is in the development of new drugs for the treatment of cancer and other diseases. Moreover, it can be used as a tool for studying enzyme-catalyzed reactions and protein-ligand interactions. Additionally, it can be used in the development of new materials with unique properties.

Synthesis Methods

The synthesis of 3-Fluoro-4-methylhex-5-en-2-one can be achieved through several methods. One of the most common methods involves the reaction of 3-fluoroacetophenone with ethylmagnesium bromide, followed by the addition of methyl vinyl ketone and subsequent acid-catalyzed dehydration. Another method involves the reaction of 3-fluoroacetophenone with malonic acid in the presence of sodium ethoxide, followed by decarboxylation and acid-catalyzed dehydration.

Scientific Research Applications

3-Fluoro-4-methylhex-5-en-2-one has been extensively used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials science. Moreover, it has been used as a probe for studying enzyme-catalyzed reactions and protein-ligand interactions.

properties

CAS RN

102283-45-4

Product Name

3-Fluoro-4-methylhex-5-en-2-one

Molecular Formula

C7H11FO

Molecular Weight

130.16 g/mol

IUPAC Name

3-fluoro-4-methylhex-5-en-2-one

InChI

InChI=1S/C7H11FO/c1-4-5(2)7(8)6(3)9/h4-5,7H,1H2,2-3H3

InChI Key

LZKMXZLQIDECTE-UHFFFAOYSA-N

SMILES

CC(C=C)C(C(=O)C)F

Canonical SMILES

CC(C=C)C(C(=O)C)F

synonyms

5-Hexen-2-one, 3-fluoro-4-methyl- (9CI)

Origin of Product

United States

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